molecular formula C9H8N2O2 B13129768 7-(Aminomethyl)indoline-2,3-dione

7-(Aminomethyl)indoline-2,3-dione

Cat. No.: B13129768
M. Wt: 176.17 g/mol
InChI Key: FBALAKQXZQIEGB-UHFFFAOYSA-N
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Description

7-(Aminomethyl)indoline-2,3-dione is a chemical compound of high interest in pharmaceutical research and development. It features the indoline-2,3-dione (isatin) scaffold, a privileged structure in medicinal chemistry known for its wide range of biological activities. The presence of the aminomethyl group at the 7-position provides a reactive handle for further chemical modification, making this compound a valuable building block for creating novel molecular hybrids and derivatives. Research into similar isatin-based compounds has demonstrated their significance in designing molecules with potential antimicrobial, anticancer, and anti-inflammatory properties. This compound is intended for research applications in laboratory settings only. It is not approved for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

7-(aminomethyl)-1H-indole-2,3-dione

InChI

InChI=1S/C9H8N2O2/c10-4-5-2-1-3-6-7(5)11-9(13)8(6)12/h1-3H,4,10H2,(H,11,12,13)

InChI Key

FBALAKQXZQIEGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=O)C(=O)N2)CN

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 7 Aminomethyl Indoline 2,3 Dione Compounds

Vibrational Spectroscopy (FT-IR) for Diagnostic Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the characteristic functional groups within the 7-(aminomethyl)indoline-2,3-dione molecule. The infrared spectrum provides a unique fingerprint, revealing the presence of specific bonds and their chemical environment.

The FT-IR spectrum of this compound and its derivatives is characterized by several key absorption bands. The primary amino group (-NH2) of the aminomethyl substituent gives rise to characteristic stretching vibrations. researchgate.net For instance, the infrared spectrum of a related 7-aminomethylindole showed absorptions for the primary amino group at 3368 and 3360 cm⁻¹. researchgate.net The carbonyl groups (C=O) of the indoline-2,3-dione core are also prominent, typically appearing in the region of 1730–1750 cm⁻¹. The exact position of these peaks can be influenced by substituent effects on the aromatic ring.

Derivatives of isatin (B1672199), the parent structure of this compound, exhibit similar characteristic peaks. For example, in various substituted isatin derivatives, the C=O stretching vibrations are consistently observed. mdpi.com The presence of these distinct absorption bands in the FT-IR spectrum provides confirmatory evidence for the successful synthesis and structural integrity of this compound compounds.

Table 1: Characteristic FT-IR Absorption Bands for this compound and Related Compounds

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Reference
Amino (-NH₂)N-H Stretch3360-3370 researchgate.net
Carbonyl (C=O)C=O Stretch1730-1750
N-H (indole)N-H Stretch~3300 mdpi.com
Aromatic C-HC-H Stretch~3100 rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, providing insights into the connectivity and spatial arrangement of atoms. For this compound, a combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectral Analysis: Chemical Shifts and Coupling Patterns

¹H-NMR spectroscopy of this compound provides crucial information about the number and types of protons and their neighboring environments. A key diagnostic signal is that of the aminomethyl group (-CH₂NH₂), which typically appears as a singlet or a multiplet in the range of 4.0–4.2 ppm, confirming the substitution at the 7-position of the indoline (B122111) ring. In a related 7-aminomethylindole, the methylene (B1212753) protons of the aminomethyl group were observed at 4.15 ppm. researchgate.net

The aromatic protons on the indoline ring exhibit characteristic chemical shifts and coupling patterns that are influenced by the substituents. For instance, in isatin derivatives, the H-7 proton often appears as a doublet in the region of 6.85 to 7.18 ppm. mdpi.com The N-H proton of the isatin core typically resonates as a singlet at a downfield chemical shift, often between 11.51 and 12.04 ppm in DMSO-d₆. mdpi.com

Table 2: Representative ¹H-NMR Chemical Shifts (δ, ppm) for Protons in this compound and Related Structures

ProtonTypical Chemical Shift (ppm)MultiplicityReference
-CH₂- (aminomethyl)4.0 - 4.2s or m researchgate.net
Aromatic H (H-4, H-5, H-6)6.8 - 8.0m mdpi.com
Indole (B1671886) N-H11.5 - 12.1s mdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectral Analysis: Elucidation of Carbon Framework

¹³C-NMR spectroscopy complements ¹H-NMR by providing a detailed map of the carbon skeleton of this compound. The chemical shifts of the carbon atoms are sensitive to their electronic environment, allowing for the unambiguous assignment of each carbon in the molecule.

The carbonyl carbons of the indoline-2,3-dione moiety are particularly deshielded and appear at the downfield end of the spectrum, typically in the range of 158 to 185 ppm. amazonaws.com The carbon of the aminomethyl group (-CH₂) is expected to resonate in the aliphatic region, with a chemical shift that can be influenced by the nature of the solvent and any N-substituents. For example, the methylene carbon in a 7-aminomethyl derivative has been noted to have a chemical shift around 47.45 ppm. The aromatic carbons of the benzene (B151609) ring of the indoline core will appear in the typical aromatic region, generally between 110 and 150 ppm. amazonaws.com

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between protons and carbons, and for determining the stereochemistry of complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to trace the connectivity of adjacent protons in the molecule. For this compound, COSY would confirm the coupling between the aromatic protons on the indoline ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons, allowing for the assignment of carbon signals based on their attached protons. This would definitively link the methylene protons of the aminomethyl group to their corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons and for establishing the connectivity across heteroatoms. For instance, an HMBC experiment on a related indazole derivative was used to verify the location of a side chain by observing the interaction of a specific proton with carbons several bonds away. nih.gov Similarly, in another study, HMBC was used to show correlations between the indolenine nitrogen atom and nearby protons, confirming the tautomeric form of the molecule in solution. beilstein-journals.org

Computational Prediction of NMR Chemical Shifts and Comparison with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), have become increasingly powerful in predicting NMR chemical shifts. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used to calculate the NMR shielding tensors, which are then converted to chemical shifts. researchgate.net By comparing the computationally predicted NMR spectra with the experimentally obtained data, the structural assignment can be further validated. This approach can be particularly helpful in distinguishing between possible isomers or conformations. For instance, computational studies on indoline-2,3-dione derivatives have been used to predict their stability and NMR chemical shifts in various solvents. researchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of this compound and for investigating its fragmentation patterns under ionization. High-resolution mass spectrometry (HRMS) provides a precise molecular weight, which can be used to confirm the elemental composition of the synthesized compound. amazonaws.com

The fragmentation of indole derivatives in mass spectrometry often follows characteristic pathways. In the case of this compound, the molecular ion peak [M]⁺ would be expected. Subsequent fragmentation could involve the loss of the aminomethyl group or other characteristic fragments from the indoline core. The study of fragmentation patterns of related indole derivatives has shown that the loss of small molecules like HCN is a common feature. scirp.org Analysis of the mass spectra of prenylated indole derivatives revealed a characteristic loss of an isopentene group, followed by the loss of a substituent at the N-1 position. nih.gov These established fragmentation pathways can aid in the structural confirmation of novel derivatives of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, HRMS is used to verify that the experimentally measured exact mass aligns with the theoretically calculated mass for its molecular formula, C₉H₈N₂O₂. This confirmation provides strong evidence that the aminomethyl group has been successfully incorporated onto the indoline-2,3-dione core. Any significant deviation between the observed and calculated mass would suggest impurities or an incorrect structural assignment.

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C₉H₈N₂O₂
Calculated Exact Mass 176.0586

Note: The observed mass is for the protonated molecule [M+H]⁺, which is commonly detected.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing polar and thermally labile molecules like this compound without causing significant fragmentation. nih.gov In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, generating charged droplets from which ions are desorbed into the gas phase. nih.gov

Due to the presence of the basic aminomethyl group, this compound is readily analyzed in positive ion mode. The most prominent ion observed is typically the protonated molecule, [M+H]⁺. The high resolution and sensitivity of ESI-MS, often coupled with liquid chromatography (LC-ESI-MS), allow for the separation and identification of the compound from complex reaction mixtures and the detection of trace-level impurities. researchgate.net The technique confirms the molecular weight of the target compound. nih.gov

Table 2: Expected Ions in ESI-MS for this compound (Positive Mode)

Ion Species Formula Expected m/z
Protonated Molecule [C₉H₈N₂O₂ + H]⁺ 177.07
Sodiated Adduct [C₉H₈N₂O₂ + Na]⁺ 199.05

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺) and its subsequent fragmentation. scirp.org The resulting mass spectrum displays a unique fragmentation pattern that serves as a molecular fingerprint, providing valuable structural information. scirp.org

The EI-MS spectrum of this compound would be expected to show a molecular ion peak at m/z = 176. The fragmentation pattern would likely involve characteristic losses associated with the isatin core and the aminomethyl substituent. A key fragmentation pathway for the indole nucleus is the loss of hydrogen cyanide (HCN), which would lead to a characteristic ion. scirp.org The cleavage of the C-C bond between the aromatic ring and the aminomethyl group is also a probable fragmentation route.

Table 3: Plausible Fragmentation Pattern in EI-MS for this compound

m/z Value Proposed Fragment Description
176 [C₉H₈N₂O₂]⁺ Molecular Ion (M⁺)
147 [C₈H₅NO₂]⁺ Loss of ·CH₂NH₂ group
119 [C₈H₅NO]⁺ Loss of CO from m/z 147
92 [C₇H₆N]⁺ Loss of HCN from m/z 119

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

X-ray crystallography provides definitive information about the three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 7-methyl-1H-indole-2,3-dione, offers significant insight. nih.govresearchgate.net

The crystal structure of 7-methylisatin (B72143) reveals a nearly planar molecule. researchgate.net In the crystal lattice, molecules form dimers through pairs of N—H⋯O hydrogen bonds. researchgate.net These dimers are further organized into stacks along one of the crystal axes, stabilized by parallel slipped π–π interactions between the nine-membered rings. researchgate.net

Table 4: Crystallographic Data for the Analogous Compound 7-Methyl-1H-indole-2,3-dione researchgate.net

Parameter Value
Formula C₉H₇NO₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.8114 (10)
b (Å) 3.8832 (4)
c (Å) 24.362 (3)
β (°) 99.055 (5)
Volume (ų) 729.76 (15)
Z 4

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is used to analyze the chromophoric system of a molecule. The parent compound, isatin (1H-indole-2,3-dione), possesses a well-defined chromophore consisting of a benzene ring fused to a pyrrolidine-2,3-dione (B1313883) system. nist.gov

The UV-Vis spectrum of isatin and its derivatives typically displays absorptions arising from π→π* and n→π* electronic transitions. The high-intensity bands are attributed to π→π* transitions within the conjugated aromatic system, while the lower-intensity, longer-wavelength absorptions are characteristic of n→π* transitions involving the non-bonding electrons of the carbonyl oxygen atoms.

The introduction of an aminomethyl group (-CH₂NH₂) at the 7-position acts as an auxochrome. This substituent can cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) and/or a change in the molar absorptivity (a hyperchromic or hypochromic effect) compared to the parent isatin molecule. Analysis of these changes provides information on the electronic interaction between the substituent and the core chromophore.

Advanced Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Transitions and Thermal Stability

Advanced thermal analysis techniques are essential for characterizing the physicochemical properties of this compound, such as its melting point, purity, and thermal stability.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC analysis would reveal a sharp endothermic peak corresponding to its melting point. The sharpness of the peak provides an indication of the compound's purity, with impurities typically causing peak broadening and a depression of the melting point. The melting point of the parent isatin is approximately 203°C. nih.gov

Thermogravimetric Analysis (TGA) monitors the change in mass of a substance as a function of temperature or time. A TGA curve for this compound would provide critical information about its thermal stability and decomposition profile. The onset temperature of mass loss indicates the point at which the compound begins to decompose. The shape of the TGA curve can reveal whether the decomposition occurs in a single step or through multiple stages, providing insights into the degradation mechanism. researchgate.net

Table 5: Information Obtained from Thermal Analysis of this compound

Technique Parameter Measured Information Gained
DSC Heat Flow Melting point, purity, phase transitions

| TGA | Mass Change | Thermal stability, decomposition temperature, solvent/water content |

Theoretical and Computational Investigations of 7 Aminomethyl Indoline 2,3 Dione Systems

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model molecular properties. These methods are fundamental to predicting the behavior of 7-(Aminomethyl)indoline-2,3-dione at an electronic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine the molecule's most stable three-dimensional conformation, a process known as geometry optimization. researchgate.net This calculation minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

The resulting optimized geometry provides the foundation for understanding the molecule's electronic properties, including the distribution of electron density and the energies of molecular orbitals. These fundamental calculations are a prerequisite for more advanced computational analyses. scirp.org

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.netugm.ac.id

For this compound, the energy of the HOMO is associated with its ionization potential (electron-donating ability), while the LUMO energy relates to its electron affinity (electron-accepting ability). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more easily polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ugm.ac.id Analysis of the spatial distribution of the HOMO and LUMO would indicate the likely regions of the molecule involved in electron donation and acceptance during chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for Reactivity Analysis

Parameter Description Significance for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates the molecule's capacity to donate electrons.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates the molecule's capacity to accept electrons.

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap implies higher chemical reactivity and lower kinetic stability. researchgate.net |

A Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. ugm.ac.id It maps the electrostatic potential onto the molecule's electron density surface, illustrating the charge distribution. Different colors represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen. ugm.ac.id

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are susceptible to nucleophilic attack. ugm.ac.id

Green: Regions of neutral or near-zero potential.

For this compound, an MEP analysis would clearly identify the reactive centers. The oxygen atoms of the dione (B5365651) group and the nitrogen of the aminomethyl group would likely appear as red or yellow regions, indicating nucleophilic character. Conversely, the hydrogen atoms of the aminomethyl group and the N-H group of the indole (B1671886) ring would likely be represented by blue regions, indicating electrophilic character. researchgate.netugm.ac.id

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It translates the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds, lone pairs, and core orbitals.

The indoline-2,3-dione core contains a benzene (B151609) ring fused to a five-membered heterocyclic ring. Computational methods can be used to quantify the aromaticity of the six-membered ring. Methods such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are employed to assess the degree of electron delocalization, which is a hallmark of aromatic character. researchgate.net

Furthermore, the this compound molecule can potentially exist in different tautomeric forms. For example, the dione moiety can undergo keto-enol tautomerization. DFT calculations are instrumental in evaluating the relative thermodynamic stabilities of these potential tautomers. By calculating the total electronic energy of each optimized tautomeric structure, researchers can predict the most stable form of the molecule in the gas phase or in solution, providing critical insight into its structural preferences and reactivity.

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques can be used to study the dynamic behavior of this compound. Molecular docking, a prominent modeling technique, could be used to predict the binding orientation and affinity of the molecule within the active site of a target protein or enzyme. Such studies are foundational in drug discovery and help to elucidate the potential mechanism of action by identifying key intermolecular interactions like hydrogen bonds and hydrophobic contacts between the ligand and the receptor.

Molecular Docking for Ligand-Target Interaction Prediction in Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of novel compounds. For the indoline-2,3-dione scaffold, which is the core of this compound, molecular docking studies have been employed to explore its inhibitory potential against various enzymatic targets.

Research on indoline-2,3-dione derivatives has utilized docking to identify key interactions within the binding sites of enzymes implicated in diseases. For instance, studies on derivatives as inhibitors of aminopeptidase (B13392206) N (APN/CD13), a key enzyme in tumor angiogenesis, have been conducted. nih.gov Similarly, the potential of indoline-2,3-dione-based sulfonamides to inhibit α-glucosidase and α-amylase, enzymes relevant to diabetes management, has been explored through docking simulations. nih.gov These studies calculate a docking score, which estimates the binding free energy, and analyze the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that stabilize the ligand-protein complex. nih.gov The 7-aminomethyl group on the indoline-2,3-dione core can participate in additional hydrogen bonding or electrostatic interactions, potentially enhancing binding affinity to specific targets.

Indoline-2,3-dione Derivative ClassProtein TargetKey Interacting Residues (Example)Docking Score (Example)Reference
Benzene Sulfonamidesα-Glucosidase (PDB: 5KZW)ASP242, ASP333, ARG560-7.05 kcal/mol nih.gov
Benzene Sulfonamidesα-Amylase (PDB: 2BFH)ASP206, GLU240, ASP304-6.43 kcal/mol nih.gov
General DerivativesAminopeptidase N (APN/CD13)Not specifiedNot specified nih.gov
3-hydroxy-3-(2-oxoethyl)indolin-2-onesS. aureus Histidine Kinase (WalK)Not specifiedHigh docking score correlated with high activity farmaceut.org

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

While molecular docking provides a static snapshot of a ligand in a receptor's binding site, molecular dynamics (MD) simulations offer a dynamic view of the system over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can explore the conformational landscape of the ligand and the protein, assess the stability of the docked pose, and provide a more accurate estimation of binding free energies.

For a flexible molecule like this compound, the aminomethyl group can adopt various conformations. MD simulations can reveal the most stable orientations of this group within a binding pocket and how its interactions with the receptor and surrounding solvent molecules fluctuate over time. This provides critical information on the stability of key hydrogen bonds or salt bridges that might be predicted by docking. Furthermore, MD simulations can uncover conformational changes in the protein receptor upon ligand binding, which are crucial for biological function and cannot be observed through rigid docking studies.

Quantitative Structure-Activity Relationship (QSAR) Studies Based on Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the variation in the biological activity of a series of compounds with changes in their molecular features, known as descriptors. These descriptors can be steric, electronic, hydrophobic, or topological in nature. For derivatives of the indoline-2,3-dione (isatin) scaffold, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) are particularly powerful.

These studies generate 3D grid-based fields around aligned molecules to represent their steric and electrostatic properties. A statistical method, often Partial Least Squares (PLS), is then used to build a mathematical relationship between these field values and the observed biological activity (e.g., IC₅₀). The resulting models can predict the activity of new, unsynthesized compounds and provide visual contour maps that highlight regions where modifications to the molecular structure would likely enhance or diminish activity. For example, a QSAR study on indole derivatives identified that electron-rich atoms at certain positions were favorable for affinity, while another study on isatin (B1672199) derivatives as antiamyloidogenic agents yielded a robust 3D-QSAR model for predicting potency. mdpi.commdpi.com These models are validated internally (e.g., cross-validation q²) and externally (e.g., r²_ext) to ensure their predictive power. mdpi.commdpi.com

Compound SeriesTarget/ActivityQSAR Model TypeStatistical Parameters (Example)Key FindingsReference
Indole DerivativesSERT/D2/MAO-A Affinity3D-QSAR (CoMFA/CoMSIA)q² = 0.625 (CoMFA), r²_ncv = 0.967 (CoMFA)Identified regions where electron-rich or positively charged groups are favorable for activity. mdpi.com
Indole and Isatin DerivativesAβ Anti-aggregating Potency3D-QSAR (Atom-based)q² = 0.596, r²_ext = 0.695Model complemented a pharmacophore hypothesis, identifying physicochemical features correlated with potency. mdpi.com
Isatin and Indole DerivativesSARS CoV 3CLpro InhibitionQSAR (CORAL software)Validated using Index of Ideality of Correlation (IIC)Identified key structural features for inhibitory activity against the viral protease. nih.gov

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry is a vital tool for elucidating the detailed mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify intermediates, characterize transition states, and calculate thermodynamic and kinetic parameters that govern the transformation.

The synthesis of this compound itself, often achieved through a Mannich-type reaction, is a process that can be investigated using these methods. This reaction typically involves the electrophilic attack of an iminium ion (formed from formaldehyde (B43269) and an amine source) on the electron-rich indoline (B122111) ring.

Transition State Characterization

The transition state is the highest energy point along a reaction coordinate, representing the "point of no return" between reactants and products. Its structure and energy determine the activation barrier of a reaction. Computational methods, particularly those based on Density Functional Theory (DFT), are used to locate and characterize these fleeting structures.

For a reaction like the aminomethylation of indoline-2,3-dione, computational chemists would model the approach of the iminium ion to the C7 position of the indoline ring. A transition state search algorithm would be employed to find the exact geometry where the new carbon-carbon bond is partially formed. The characterization of this transition state involves a vibrational frequency analysis; a true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate towards the product.

Thermodynamic and Kinetic Profiling of Chemical Transformations

Once the structures and energies of the reactants, intermediates, products, and transition states are calculated, a complete thermodynamic and kinetic profile of the reaction can be constructed.

Kinetics: The activation energy (Ea) is determined by the energy difference between the transition state and the reactants. This value is the primary determinant of the reaction rate. By comparing the activation energies of different possible pathways, chemists can predict which reaction mechanism is most likely to occur under a given set of conditions. For the synthesis of this compound, this could involve comparing the activation energies for attack at different positions on the aromatic ring to explain the observed regioselectivity.

Reactivity and Reaction Mechanisms of 7 Aminomethyl Indoline 2,3 Dione

Electrophilic Aromatic Substitution on the Indoline (B122111) Ring System

The indoline-2,3-dione (isatin) core possesses a benzene (B151609) ring that can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is dictated by the directing effects of the existing substituents. The isatin (B1672199) moiety itself presents competing influences: the amide nitrogen at position 1 is an ortho-, para-director, while the two electron-withdrawing carbonyl groups at C2 and C3 are deactivating and meta-directing relative to their positions.

In the case of 7-(aminomethyl)indoline-2,3-dione, the situation is further influenced by the powerful activating, ortho-, para-directing aminomethyl group (-CH₂NH₂) at the C7 position. The directing effects are as follows:

Aminomethyl group (at C7): Strongly activating, directs incoming electrophiles to the ortho (C6) and para (C4) positions.

Amide nitrogen (at N1): Activating, directs towards C5 and C7. Since C7 is already substituted, this effect is primarily directed to C5.

Carbonyl groups (at C2, C3): Deactivating, direct towards C5.

The confluence of these effects strongly favors electrophilic substitution at the C5 position, which is meta to the deactivating carbonyls and para to the amide nitrogen. While the aminomethyl group also directs to C6, the cumulative directing influence towards C5 is generally predominant. A well-known example for the parent isatin scaffold is its nitration, which occurs at the C5 position using potassium nitrate (B79036) in concentrated sulfuric acid. nih.gov

Nucleophilic Additions to the Carbonyl Centers (C2 and C3)

The indoline-2,3-dione structure features two distinct carbonyl groups: a ketone at C3 and an amide (or γ-lactam) at C2. The C3-ketone is significantly more electrophilic and reactive towards nucleophiles than the C2-amide carbonyl, where the nitrogen's lone pair electrons provide resonance stabilization. wikipedia.orgresearchgate.netresearchgate.net Consequently, nucleophilic addition reactions occur almost exclusively at the C3 position. nih.gov

A classic example of this reactivity is the condensation reaction with hydrazine (B178648) derivatives. Treatment of an indoline-2,3-dione with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid, readily forms the corresponding 3-hydrazonoindolin-2-one. This reaction proceeds via nucleophilic attack of the hydrazine on the C3-carbonyl, followed by dehydration to yield the stable hydrazone product. This transformation is a key step in the synthesis of various biologically active compounds. nih.gov

Reactions Involving the Aminomethyl Group at C7

The primary amine of the C7-aminomethyl group exhibits characteristic nucleophilicity and is a versatile handle for a wide array of chemical modifications.

Condensation Reactions to Form Imines (Schiff Bases) and Enamines

The primary aminomethyl group readily undergoes condensation reactions with aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. This reaction typically occurs under mild conditions, often involving heating the reactants in a solvent like ethanol.

For instance, research on the closely related 7-aminomethylindole scaffold demonstrates its effective condensation with various aldehydes. The reaction of a 7-aminomethylindole with an indole-7-carbaldehyde in ethanol yields the corresponding imine-linked bis-indole in good yield. The formation of the imine is confirmed by the appearance of a characteristic proton signal in the 1H NMR spectrum.

Table 1: Imine Formation via Condensation Reaction

Amine ReactantAldehyde ReactantConditionsProductYield
7-aminomethylindole derivativeIndole-7-carbaldehyde derivativeEthanol, HCl, RefluxImine-linked bis-indole75%

Data sourced from studies on 7-aminomethylindole systems, which exhibit analogous reactivity.

Amide and Diamide Formation

The nucleophilic aminomethyl group reacts efficiently with acylating agents such as acyl chlorides and acid anhydrides to form stable amide bonds. organic-chemistry.orgchemguide.co.uklibretexts.org This reaction is fundamental for linking the this compound core to other molecules or for building more complex structures. The reaction is typically carried out in an aprotic solvent in the presence of a base, like triethylamine (B128534), to neutralize the HCl byproduct. fishersci.it

Studies have shown that 7-aminomethylindoles can be readily acylated with both mono- and bi-functional acyl chlorides, leading to the formation of amides and diamides, respectively. This strategy has been employed to synthesize symmetrical and unsymmetrical bis-indole derivatives linked by amide functionalities. High yields are generally achieved for these transformations.

Table 2: Synthesis of Amide- and Diamide-Linked Bis-Indoles

Acyl Chloride ReactantAmine ReactantBase/SolventProduct TypeYield
7-Trichloroacetylindole7-Aminomethylindole derivativeEt₃N / CH₃CNAmide-linked bis-indole83%
Oxalyl chloride7-Aminomethylindole derivativeEt₃N / DCMDiamide-linked bis-indole81%
Adipoyl chloride7-Aminomethylindole derivativeEt₃N / DCMDiamide-linked bis-indole86%

Data sourced from studies on 7-aminomethylindole systems, which exhibit analogous reactivity. Et₃N = Triethylamine, CH₃CN = Acetonitrile, DCM = Dichloromethane.

Cyclization Reactions to Form Fused Heterocycles Involving the Aminomethyl Moiety

The aminomethyl group at C7 serves as a key anchor point for the construction of novel heterocyclic rings fused to the indoline system. acs.orgorganic-chemistry.orgunideb.humdpi.com While direct examples starting from this compound are specific, the general principles are well-established in indole (B1671886) chemistry. These intramolecular cyclization strategies often involve a two-step process: first, the aminomethyl group is reacted with a molecule containing a second reactive site, and then a subsequent ring-closing reaction occurs. nih.govnih.gov

For example, a common synthetic strategy involves the formation of an imine (as described in 5.3.1) with a carbonyl compound that also possesses another electrophilic or nucleophilic center. An intramolecular reaction can then be induced to form a new ring. This approach allows for the synthesis of diverse polycyclic indole derivatives, which are of significant interest in medicinal chemistry. unideb.hursc.org The versatility of this approach allows for the construction of various ring sizes and types, depending on the chosen reaction partner.

Reductive Transformations of Imines and Related Derivatives

Imines formed from the C7-aminomethyl group can be selectively reduced to the corresponding secondary amines. This transformation is valuable for creating flexible linkages between molecular fragments and is a common step in reductive amination protocols. Sodium borohydride (B1222165) (NaBH₄) is a frequently used reagent for this purpose, offering mild and selective reduction of the imine C=N double bond without affecting other reducible groups like the carbonyls in the isatin ring under standard conditions. researchgate.netacs.org

In studies involving imine-linked bis-indoles, the imine bond was successfully reduced to a secondary amine linkage by heating with sodium borohydride in a mixture of ethanol and tetrahydrofuran (B95107). The progress of the reaction can be monitored by 1H NMR spectroscopy, noting the disappearance of the imine proton signal and the appearance of a new signal corresponding to the methylene (B1212753) (CH₂) protons of the newly formed amine bridge. researchgate.net

Table 3: Reductive Transformation of an Imine Derivative

Imine SubstrateReducing AgentConditionsProduct
Imine-linked bis-indoleSodium Borohydride (NaBH₄)Ethanol / THF, RefluxAmine-linked bis-indole

Data sourced from studies on related indole systems.

Ring-Opening and Ring-Expansion Reactions of the Indoline-2,3-dione Core

The strained five-membered ring of the indoline-2,3-dione scaffold makes it susceptible to both ring-opening and ring-expansion reactions, providing pathways to larger heterocyclic systems like quinolines and various seven-membered rings. researchgate.netnih.gov These transformations are crucial for generating molecular diversity from a common starting material.

One notable ring-expansion reaction of isatins involves treatment with in-situ generated α-aryldiazomethanes. organic-chemistry.org This metal-free, one-pot reaction regioselectively yields viridicatin (B94306) alkaloids. The reaction proceeds through the nucleophilic addition of the diazomethane (B1218177) to the C3-carbonyl of the isatin, followed by cyclization and rearrangement. The presence of electron-donating groups on the isatin ring generally improves the yield of such reactions. organic-chemistry.org

Another significant reaction is the Pfitzinger reaction, a classic method for synthesizing quinoline-4-carboxylic acids. This reaction involves the condensation of an isatin derivative with a carbonyl compound in the presence of a base. researchgate.net The reaction proceeds via a ring-opening of the isatin lactam bond, followed by condensation and cyclization to form the quinoline (B57606) ring.

A different pathway to quinolines involves the acid-promoted reaction of indoles with primary aminobenzaldehydes, which proceeds through a facile indole ring-opening mechanism. rsc.org

Table 1: Examples of Ring-Opening and Ring-Expansion Reactions

Reaction Type Reactants Reagents/Conditions Product Type Ref.
Regioselective Ring Expansion Isatin derivative, Aryl/Heteroaryl Aldehyde, p-Toluenesulfonhydrazide K₂CO₃, Ethanol, 80°C Viridicatin Alkaloid organic-chemistry.org
Pfitzinger Reaction Isatin derivative, Acetone Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), Heat 2-Methylquinoline-4-carboxylic acid researchgate.net

Oxidative and Reductive Transformations of the Indoline-2,3-dione Core

The indoline-2,3-dione scaffold can undergo both oxidation and reduction, targeting either the heterocyclic core or the benzene ring. The specific outcome depends on the reagents and conditions employed.

Oxidative Transformations: The oxidation of this compound can lead to the formation of corresponding quinones. Electrochemical studies on various isatin derivatives show that oxidation often occurs on the benzene ring, initially forming a hydroxyl group which is then further oxidized to an ortho- or para-quinone derivative. researchgate.net The aminomethyl group at C7, while not directly electroactive, can influence the potential at which these oxidations occur. researchgate.net

Reductive Transformations: Reduction of the isatin core is a common transformation. The use of reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can transform the compound. The electrochemical reduction of non-halogenated isatins typically results in the irreversible cleavage of the C3-carbonyl group. researchgate.net

The selectivity of the reduction can be controlled. For instance, reduction with borohydride salts in polar solvents can selectively reduce the C3-carbonyl to a hydroxyl group, yielding 3-hydroxyindolin-2-one (B1221191) derivatives. In less polar solvents, the reaction can proceed further to induce ring-opening, forming carbamate (B1207046) derivatives. researchgate.net

Table 2: Oxidative and Reductive Reactions

Transformation Reagents Product Type Ref.
Oxidation Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) Quinone derivatives
Electrochemical Oxidation - Hydroxylated and/or quinone derivatives researchgate.net
Reduction Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) Reduced forms of the indoline ring
Selective Reduction Borohydride salts in polar solvents (e.g., with LiBr) 3-Hydroxyindoline-2-one derivatives researchgate.net

Multi-Component Reactions Incorporating the this compound Scaffold

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules. Isatin and its derivatives are exceptionally useful building blocks in MCRs, primarily due to the reactivity of the C3-carbonyl group.

A prominent class of MCRs involving isatins is the 1,3-dipolar cycloaddition. Azomethine ylides, generated in situ from the condensation of an isatin derivative and an α-amino acid (such as proline or sarcosine), react with a variety of dipolarophiles. uevora.ptmdpi.com This approach provides a powerful and stereoselective route to complex spiro-pyrrolidine oxindoles, which are of significant interest in medicinal chemistry. uevora.ptuevora.pt The reaction of this compound with amines and 1,3-dicarbonyl compounds is another example of its utility in MCRs.

Another versatile MCR involves the reaction of isatin derivatives with hydrazine hydrate and substituted benzene sulfonyl chlorides. This three-component reaction yields novel indoline-2,3-dione-based benzene sulfonamide derivatives. nih.gov

Table 3: Multi-Component Reactions

Reaction Name Components Catalyst/Conditions Product Scaffold Ref.
1,3-Dipolar Cycloaddition Isatin derivative, α-Amino acid (e.g., L-proline, sarcosine), Olefinic/Acetylenic dipolarophile Heat (e.g., reflux in methanol) Spiro[indoline-pyrrolidine]-2-one or Spiro[indoline-pyrrolizidine]-one uevora.ptmdpi.com
Sulfonamide Synthesis Isatin derivative, Hydrazine hydrate, Substituted benzene sulfonyl chloride Glacial Acetic Acid, Reflux Isatin-based benzene sulfonamides nih.gov

Applications of 7 Aminomethyl Indoline 2,3 Dione As a Building Block in Complex Chemical Synthesis

Precursors for Polycyclic and Spiroheterocyclic Scaffolds

The indoline-2,3-dione core is exceptionally well-suited for the synthesis of complex polycyclic and spiroheterocyclic structures. The reactivity of the ketone at the C-3 position allows it to participate in a variety of cyclization and condensation reactions. 7-(Aminomethyl)indoline-2,3-dione serves as an ideal starting material for these transformations, with the 7-aminomethyl group offering a site for subsequent modifications or for anchoring the final structure to other molecules.

Spirooxindoles, in particular, are a prominent class of compounds synthesized from isatin (B1672199) derivatives. mdpi.com These structures are formed by exploiting the reactivity of the C-3 carbonyl carbon with various nucleophiles, which can initiate a cyclization process. mdpi.com Multi-component reactions are often employed to construct these intricate frameworks in a single step. For instance, the one-pot reaction between an isatin derivative, a primary amine, and a source of active methylene (B1212753) compounds can lead to the formation of complex spiro-fused heterocycles. The presence of the 7-aminomethyl group on the isatin ring can be preserved during these reactions or be protected and deprotected as needed, ultimately yielding highly functionalized spirooxindoles.

Table 1: Examples of Spirooxindole Synthesis from Isatin Derivatives

Reactants Catalyst/Conditions Product Type
Isatin, 3-methyl-1-phenyl-1H-pyrazol-5-amine, Phenyl pyruvic acid Water, Microwave irradiation Spiro[indoline-pyrazolo[3,4-b]pyridine] mdpi.com
Isatin, Malononitrile, Hydrazine (B178648) Ceric ammonium (B1175870) nitrate (B79036) (CAN) Spiro[indoline-pyrrolidine] derivatives

The synthesis of other polycyclic systems can be achieved through reactions like the Friedländer annulation or intramolecular cyclizations. The aminomethyl group can be acylated or derivatized to introduce a side chain that can undergo a ring-closing reaction with another part of the isatin core, leading to novel fused heterocyclic systems.

Role in the Synthesis of Quinolines and Related Nitrogen Heterocycles

Isatin and its derivatives are classical precursors for the synthesis of quinolines, a core structure in many pharmaceuticals and biologically active compounds. nih.gov The Pfitzinger reaction is a prominent method that utilizes isatin for this purpose. In this reaction, isatin is treated with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids. researchgate.net

By employing this compound in the Pfitzinger reaction, chemists can synthesize quinoline-4-carboxylic acids bearing a 7-(aminomethyl) substituent. This functional group provides a valuable point of attachment for further derivatization, allowing for the creation of diverse libraries of quinoline-based compounds.

Furthermore, isatin derivatives are instrumental in building more complex fused nitrogen heterocycles like indolo[2,3-b]quinolines. These compounds, which are synthetic analogs of the natural alkaloid neocryptolepine, have demonstrated significant cytotoxic activity. nih.gov The synthesis often involves a multi-step sequence, such as the Graebe-Ullmann reaction, where the isatin core is transformed and fused with another aromatic ring. nih.gov Using this compound as the starting material would introduce an aminomethyl group onto the indoloquinoline scaffold, potentially modulating its biological activity or allowing for conjugation to other molecules. nih.gov

Table 2: Synthesis of Quinolines from Isatin

Reaction Name Reactants Product Significance of 7-(Aminomethyl) Substituent
Pfitzinger Reaction Isatin, Carbonyl compound (with α-methylene), Base Quinolone-4-carboxylic acid researchgate.net Produces 7-(aminomethyl)quinoline-4-carboxylic acid, a functionalized building block.
Friedländer Annulation Isatin, 2-Aminoaryl ketone Quinoline (B57606) derivative Allows for synthesis of quinolines with diverse substitution patterns.

Intermediates in the Construction of Macrocyclic Structures

Macrocycles are of great interest in medicinal chemistry and materials science due to their unique conformational properties and ability to bind to biological targets. nih.gov The indole (B1671886) scaffold has been successfully incorporated into macrocyclic structures that exhibit antimicrobial and anticancer properties. nih.gov

This compound is a particularly attractive building block for macrocycle synthesis due to its distinct reactive sites. The aminomethyl group can readily participate in amide bond formation or reductive amination, while the isatin ring offers several points for connection. For example, the N-H of the indole can be alkylated, and the C3-carbonyl can be converted into a diol and then cleaved to open the ring, providing two new points for cyclization.

A potential strategy for macrocyclization could involve a condensation reaction between two molecules of this compound or its derivatives. For instance, the aminomethyl group of one molecule could react with a suitably modified position on a second molecule to form a dimeric structure, which could then undergo an intramolecular ring-closing reaction to form the macrocycle. The inherent rigidity of the isatin core combined with the flexibility of linker chains allows for the precise design of macrocycles with defined shapes and sizes.

Design and Synthesis of Ligands for Metal-Catalyzed Reactions

The development of novel ligands is crucial for advancing the field of metal-catalyzed reactions. Indole-containing molecules have been successfully used as ligands for a variety of transition metals, including ruthenium, manganese, cobalt, and nickel. nih.govnih.gov These metal complexes have found applications in catalysis and as potential therapeutic agents. nih.gov

This compound possesses several potential coordination sites for metal ions, making it a promising candidate for ligand design. The nitrogen atom of the aminomethyl group, the nitrogen atom of the indoline (B122111) ring, and the oxygen atoms of the dione (B5365651) functionality can all act as Lewis basic sites to chelate a metal center.

The aminomethyl group is particularly significant as it can be easily modified to create bidentate or tridentate ligands. For example, acylation of the amine followed by introduction of another coordinating group (e.g., a pyridine (B92270) or phosphine) would yield a ligand capable of forming stable complexes with transition metals. These complexes could then be screened for catalytic activity in reactions such as C-H activation, cross-coupling, and asymmetric synthesis. Research has shown that Ru(II) can catalyze the C-H amidation at the C7-position of indolines, highlighting the accessibility of this position for creating metal-ligand interactions. nih.gov

Development of Novel Molecular Architectures with Diverse Functionality

The true power of this compound as a building block lies in its potential to generate novel molecular architectures with a wide range of functionalities. enamine.net The combination of a reactive isatin core and a versatile aminomethyl group allows for the application of diverse synthetic strategies to create complex and unique molecules. semanticscholar.orgresearchgate.net

Multi-component reactions (MCRs) are a powerful tool for building molecular complexity in a single, efficient step. This compound is an excellent substrate for MCRs, such as the Ugi or Passerini reactions, where the amine and carbonyl functionalities can react with other components to rapidly assemble complex structures. This approach allows for the creation of large chemical libraries for high-throughput screening in drug discovery.

Furthermore, the aminomethyl group can serve as a "molecular handle" for attaching the isatin scaffold to other molecular systems. For example, it can be used to link the isatin core to peptides, polymers, or solid supports for applications in biomaterials or combinatorial chemistry. The development of pyrazinoindolone scaffolds into novel anti-cancer agents is a testament to how the indole core can be elaborated into complex, biologically active architectures. nih.gov The strategic use of this compound enables the systematic exploration of chemical space around the privileged isatin core, paving the way for the discovery of new molecules with tailored properties and functions.

In Vitro Biological Target Interaction and Mechanistic Studies of 7 Aminomethyl Indoline 2,3 Dione Derivatives

Enzyme Inhibition Studies and Mechanistic Insights

The indoline-2,3-dione framework serves as a versatile template for the design of potent and selective enzyme inhibitors. By modifying the core structure, particularly at the N1, C5, and C7 positions, researchers have developed derivatives that interact with a range of enzymes implicated in various disease pathways.

Kinase Inhibition (e.g., Tyrosine Kinases, c-KIT)

Indolinone derivatives are a well-established class of tyrosine kinase inhibitors. The binding of the stem cell factor (SCF) to its receptor, the tyrosine kinase c-Kit, triggers a signaling cascade that controls processes like cell proliferation and apoptosis. ekb.eg Dysregulation of c-Kit signaling is implicated in several cancers, making it a key therapeutic target. nih.gov

Substituted indolinones act as ATP-competitive inhibitors, targeting the kinase domain of receptors like c-Kit. ekb.eg Studies on various indolinone compounds have demonstrated their potent inhibition of c-Kit kinase in biochemical assays. The potency of these inhibitors can be significantly enhanced by specific substitutions. For instance, the addition of a propionic acid group to the pyrrole (B145914) ring or a chlorine atom to the oxindole (B195798) ring has been shown to dramatically increase inhibitory activity against c-Kit. ekb.eg While some derivatives exhibit broad kinase inhibition profiles, others have been optimized for improved selectivity, reducing off-target activities. researchgate.net For example, Imatinib and Sorafenib are multi-target kinase inhibitors that show potent activity against c-Kit with IC50 values of 0.1 µM and 68 nM, respectively. researchgate.net

Table 1: Inhibition of Various Kinases by Indole-Related Derivatives This table is interactive. Click on the headers to sort.

Compound Target Kinase IC50 Value Reference
Imatinib c-Kit, v-Abl, PDGFR 0.1 µM (c-Kit) researchgate.net
Sorafenib c-Kit, VEGFR-2/3, PDGFR-β, Raf-1 68 nM (c-Kit) researchgate.net
Dasatinib c-Kit, Abl, Src 79 nM (c-Kit) researchgate.net
Masitinib c-Kit, PDGFRα/β 200 nM (c-Kit) researchgate.net

Glycosidase Inhibition (e.g., α-Glucosidase, α-Amylase)

Inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes. nih.gov Derivatives of indoline-2,3-dione have emerged as effective inhibitors of these enzymes.

Research on isatin-based sulfonamides has shown that their inhibitory potential is significantly influenced by the nature and position of substituents. nih.gov The attachment of electron-donating groups or moieties capable of hydrogen bonding with the enzyme's active site tends to enhance inhibitory activity against both α-glucosidase and α-amylase. nih.gov In one study, a series of 3,3-di(indolyl)indolin-2-ones demonstrated generally higher α-glucosidase inhibition and lower α-amylase inhibition compared to the standard drug acarbose, which is a desirable profile for managing diabetes with potentially fewer gastrointestinal side effects. rsc.org For instance, compound 1i from this series showed a favorable 67% inhibition of α-glucosidase and a lower 51% inhibition of α-amylase at a concentration of 50 μg/ml. rsc.org

Table 2: Glycosidase Inhibition by Indoline-2,3-dione Derivatives This table is interactive. Click on the headers to sort.

Derivative Class Target Enzyme Key Findings Reference
Isatin-based sulfonamides α-Glucosidase, α-Amylase Activity enhanced by electron-donating groups and H-bonding moieties. Analogue 11 was the most potent. nih.gov
3,3-di(indolyl)indolin-2-ones α-Glucosidase, α-Amylase Generally higher α-glucosidase and lower α-amylase inhibition than acarbose. rsc.org
Compound 1i (a 3,3-di(indolyl)indolin-2-one) α-Glucosidase 67 ± 13% inhibition at 50 µg/ml rsc.org

Hydrolase Inhibition (e.g., Urease, Soluble Epoxide Hydrolase)

The indoline-2,3-dione scaffold has been utilized to develop inhibitors for various hydrolases, including urease and soluble epoxide hydrolase (sEH).

Urease Inhibition: Urease, a nickel-containing metalloenzyme, is crucial for the survival of bacteria like Helicobacter pylori. Its inhibition is a therapeutic strategy for treating gastric ulcers and other related conditions. nih.gov Isatin-derived bis-Schiff bases have proven to be highly potent urease inhibitors. In one study, nearly all synthesized Schiff base ligands exhibited significantly better inhibitory activity than the reference inhibitor thiourea (B124793), with IC50 values ranging from 0.04 to 5.86 µM, compared to 22.3 µM for thiourea. rsc.org Similarly, a series of spiro indeno[1,2-b]pyrido[2,3-d]pyrimidine-5,3′-indolines were synthesized and tested, with the most potent compound showing an IC50 value of 1.94 µM against Jack bean urease. nih.gov

Soluble Epoxide Hydrolase (sEH) Inhibition: sEH metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into less active diols. researchgate.net Inhibiting sEH is a promising approach for treating hypertension and inflammation. researchgate.net Urea (B33335) and amide derivatives are effective competitive sEH inhibitors, with their carbonyl oxygen forming hydrogen bonds with tyrosine residues in the active site. While 1,3-disubstituted ureas are potent sEH inhibitors, they often suffer from poor water solubility. rsc.org Modifying the urea pharmacophore to an amide function has resulted in inhibitors with 10- to 30-fold better solubility and lower melting points, facilitating their development as potential drug candidates. rsc.org

Carboxylesterase (CE) Inhibition: Isatins have also been identified as potent and specific inhibitors of carboxylesterases, enzymes involved in the metabolism of numerous xenobiotics and drugs. nih.gov The inhibitory potency of isatin (B1672199) compounds is directly related to their hydrophobicity, with more hydrophobic analogues yielding Ki values in the nanomolar range. nih.gov

Table 3: Hydrolase Inhibition by Indoline-2,3-dione Derivatives This table is interactive. Click on the headers to sort.

Derivative Class Target Hydrolase IC50 / Ki Value Key Findings Reference
Isatin-derived bis-Schiff bases Urease 0.04 - 5.86 µM More potent than standard inhibitor thiourea (IC50 = 22.3 µM). rsc.org
Spiro indenopyrido-pyrimidine-indolines Urease 1.94 µM (Compound 4a ) Compound 4a was the most potent in the series. nih.gov
Isatin analogues Carboxylesterases (CEs) nM range (Ki) Potency related to hydrophobicity. nih.gov

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of dopamine (B1211576) in the brain. Its inhibition can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease. nih.govrsc.org The neuroprotective effects of MAO-B inhibitors also involve the induction of anti-apoptotic factors and prevention of mitochondrial dysfunction. nih.gov

A derivative of 2,3-dihydro-1H-inden-1-amine, which shares structural similarities with the indoline (B122111) core, was identified as a potent and selective MAO-B inhibitor. researchgate.net Specifically, the compound designated MAO-B-IN-27 (Compound 12c) demonstrated a highly potent and selective inhibitory effect on human MAO-B, with an IC50 value of 8.9 nM. researchgate.net Further studies on other 2,3-dihydro-1H-inden-1-amine derivatives identified compounds with MAO-B inhibitory activity and selectivity comparable to the drug Selegiline. rsc.org

Table 4: MAO-B Inhibition by Indoline-Related Derivatives This table is interactive. Click on the headers to sort.

Compound Target Enzyme IC50 Value Key Findings Reference
MAO-B-IN-27 (Compound 12c) hMAO-B 8.9 nM Potent and selective inhibitor. researchgate.net
Compound L4 MAO-B 0.11 µM Activity similar to Selegiline. rsc.org

DNA Gyrase Inhibition

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. It is a well-established target for antibiotics. nih.gov Schiff bases derived from indoline-2,3-dione have been investigated as potential inhibitors of Mycobacterium tuberculosis (Mtb) DNA gyrase. nih.gov

A study synthesizing a series of these Schiff bases found that several compounds demonstrated promising inhibitory activity against Mtb gyrase, with IC50 values ranging from 50 to 157 µM. nih.gov Molecular modeling studies indicated that the isatin moiety and the connecting side chain are crucial for strong interactions within the active site of the DNA gyrase A subunit. These findings suggest that the indoline-2,3-dione scaffold is a valuable starting point for developing new classes of Mtb DNA gyrase inhibitors. nih.gov

Table 5: DNA Gyrase Inhibition by Indoline-2,3-dione Derivatives This table is interactive. Click on the headers to sort.

Derivative Class Target Enzyme IC50 Range Mechanistic Insight Reference

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin compaction and gene silencing. nih.govnih.gov Overexpression of certain HDACs is observed in many cancers, making them an important target for anticancer drug development. nih.gov

Novel HDAC inhibitors have been designed using an isatin-based cap group. These inhibitors typically feature a cap that recognizes the enzyme surface, a linker, and a zinc-binding group. researchgate.net A series of inhibitors with an isatin cap and an o-phenylenediamine-based zinc-binding group were synthesized and evaluated. nih.govnih.gov The most potent compound from this series, 9n , showed significant inhibitory activity against HDAC1, HDAC2, and HDAC3 with IC50 values of 0.032 µM, 0.256 µM, and 0.311 µM, respectively. This compound demonstrated moderate selectivity for HDAC1 and had antiproliferative activity comparable to or better than the control drug entinostat (B1683978) (MS-275). nih.govnih.gov These results highlight the potential of isatin-based structures in the design of potent HDAC inhibitors. nih.gov

Table 6: HDAC Inhibition by Isatin-Based Derivatives This table is interactive. Click on the headers to sort.

Compound Target Enzyme IC50 Value Comparison Reference
Compound 9n HDAC1 0.032 µM More potent than MS-275 (0.163 µM) nih.govnih.gov
Compound 9n HDAC2 0.256 µM More potent than MS-275 (0.396 µM) nih.govnih.gov
Compound 9n HDAC3 0.311 µM More potent than MS-275 (0.605 µM) nih.govnih.gov

Receptor Binding and Modulation Studies (e.g., Atrial Natriuretic Peptide (ANP) Receptor)

The foundational structure, isatin (indoline-2,3-dione), has been identified as a potent modulator of specific receptor systems. Notably, isatin is an effective inhibitor of atrial natriuretic peptide (ANP) receptor binding, with an IC50 value of 0.4 µM. sphinxsai.comnih.gov This interaction suggests that isatin and its derivatives can interfere with the signaling pathways regulated by ANP. In vitro studies have demonstrated that isatin acts as a potent inhibitor of ANP-stimulated, membrane-bound guanylate cyclase. sphinxsai.comnih.gov The mechanism of action involves the compound's ability to bind to these receptors, thereby modulating their activity. This inhibitory action on the ANP receptor may be relevant within a physiological range. sphinxsai.comnih.gov

Molecular Mechanism of Cytotoxicity in Cellular Models (In Vitro Studies)

The cytotoxic effects of 7-(aminomethyl)indoline-2,3-dione derivatives have been primarily attributed to the induction of programmed cell death and interference with the cell division cycle in cancer cells.

Apoptosis Induction in Cancer Cell Lines (In Vitro)

Derivatives of the indoline-2,3-dione scaffold are recognized for their pro-apoptotic capabilities in various cancer cell lines. Isatin itself has been shown to be cytotoxic to human promyelocytic leukemia (HL60) cells by inducing apoptosis, which was confirmed through DNA fragmentation analysis and fluorescence-activated cell sorting (FACS) using FITC-annexin V markers. nih.gov The cytotoxic activity of isatin derivatives has been observed in a dose-dependent manner. For instance, isatin exhibited a half-maximal cytotoxic concentration (CC50) of 2.94 μg/ml against HL60 cells. nih.gov

Further studies on spiro indoline-2-one derivatives have demonstrated significant anticancer potential against breast cancer cell lines such as MDA-MB-231 and MCF-7. researchgate.net The pro-apoptotic and antiproliferative effects are key components of their mechanism of action. nih.gov Mannich derivatives of related naphtho[2,3-f]indole-diones have also shown the ability to kill colon carcinoma cells (HCT116) regardless of their p53 status, indicating a mechanism that can bypass common resistance pathways. nih.gov

Structure-Activity Relationship (SAR) at the Molecular Level for Identified Biological Activities

The biological activity of indoline-2,3-dione derivatives is highly dependent on the nature and position of substituents on the isatin core. Structure-activity relationship (SAR) studies have provided insights into the molecular features that govern their cytotoxic and receptor-modulating effects.

For analgesic activity, a study on Schiff bases of isatin derivatives found that compounds with electron-donating groups exhibited better activity compared to those with electron-withdrawing groups. nih.gov In the context of anticancer activity, the substitution pattern on the aromatic ring is crucial. For instance, in a series of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs, a 4-bromo substitution on the phenyl ring demonstrated the most promising anticancer activity against a panel of cancer cell lines, including melanoma and several carcinoma cell lines. mdpi.com The mean percent growth inhibition (PGI) for various substitutions followed the order: 4-bromo > 4-fluoro > 4-chloro > 2-chloro > 2-methoxy. mdpi.com

In a series of spiro indoline-2-one derivatives, compounds featuring a halogen atom on the isatin ring displayed good binding scores in docking studies and significant anticancer activity against the MCF-7 breast cancer cell line. researchgate.net Specifically, Mannich modifications of related indole (B1671886) diones, particularly with cyclic diamines like piperazine, have been shown to confer potency against tumor cells that are resistant to other anticancer drugs. nih.gov This highlights the importance of the aminomethyl group and its further derivatization in defining the pharmacological profile.

Compound SeriesSubstituent EffectObserved ActivityReference
Isatin Schiff BasesElectron-donating groupsEnhanced analgesic activity nih.gov
1-(1,3-dioxoisoindolin-2-yl)-3-aryl ureas4-bromo substitution on phenyl ringHighest anticancer activity mdpi.com
Spiro Indoline-2-onesHalogen on isatin ringGood binding scores and anticancer activity (MCF-7) researchgate.net
Naphtho[2,3-f]indole-dionesMannich modification with cyclic diaminesPotency against drug-resistant tumor cells nih.gov

Protein-Ligand Interaction Analysis via Experimental (e.g., X-ray co-crystallography) and Computational Approaches (e.g., Molecular Docking Validation)

Understanding the interaction between indoline-2,3-dione derivatives and their protein targets is essential for rational drug design. Both experimental and computational methods have been employed to elucidate these interactions.

Experimental Approaches: X-ray crystallography has been used to determine the three-dimensional structure of several N-substituted isatin derivatives. researchgate.net For example, the crystal structure of 1-tetradecylindoline-2,3-dione reveals a planar isatin moiety. researchgate.net While co-crystallography data for this compound with a specific protein target is not readily available, the structures of related compounds provide valuable information on their conformation. The crystal structure of other indole derivatives, such as an auxin-conjugate amidohydrolase from Arabidopsis thaliana, has been resolved, offering insights into how indole moieties can be recognized in a protein's active site. nih.gov

Computational Approaches: Molecular docking is a widely used computational tool to predict the binding modes and affinities of ligands to their target proteins. Docking studies have been performed on various isatin derivatives to investigate their potential as anticonvulsant, antidepressant, and antimicrobial agents. nih.govfarmaceut.org These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. nih.govacs.org For instance, docking of Schiff bases of indoline-2,3-dione into the active site of Mycobacterium tuberculosis DNA gyrase revealed specific binding orientations and interactions. nih.gov In another study, docking of indoline-based compounds into the 5-LOX binding pocket suggested that the indoline scaffold is a suitable molecular seed for inhibitor design. acs.org These computational predictions are crucial for validating experimental findings and guiding the synthesis of new, more potent derivatives.

Compound ClassProtein TargetKey Findings from DockingReference
Isatin DerivativesVarious (for anticonvulsant/antidepressant activity)Predicted molecular properties and bioactivity scores. nih.gov
Indoline-2,3-dione Sulfonamidesα-glucosidase and α-amylasePredicted inhibition mechanisms and binding energies. nih.gov
Indoline-2-one DerivativesS. aureus histidine kinaseBinding mode correlated with antibacterial activity. farmaceut.org
Indoline-Based Compounds5-LOX and sEHIdentified key π–π interactions and suitability of the scaffold for inhibitor design. acs.org
Indoline-2,3-dione Schiff BasesMtb DNA gyraseInvestigated orientation and ligand-receptor interactions. nih.gov

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